6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with a suitable thioamide in the presence of a base, followed by cyclization and subsequent functional group transformations . The reaction conditions often include refluxing in solvents like 1,4-dioxane or ethanol, with catalysts such as acetic acid or methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazo[2,1-b][1,3]thiazole core is known to interact with various biological pathways, potentially leading to inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
- Benzo[d]imidazo[2,1-b]thiazole derivatives
- Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate
Uniqueness
6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and ethyl groups on the imidazo[2,1-b][1,3]thiazole core can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H16N2OS |
---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C12H16N2OS/c1-5-8-7-16-11-13-10(12(2,3)4)9(6-15)14(8)11/h6-7H,5H2,1-4H3 |
InChI Key |
FVAFWKOAPDHQPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC(=C(N12)C=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.